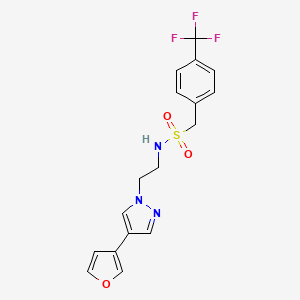

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole-furan hybrid scaffold linked to a trifluoromethylphenyl group. The furan-3-yl substituent on the pyrazole ring may enhance metabolic stability and influence binding interactions with biological targets .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3S/c18-17(19,20)16-3-1-13(2-4-16)12-27(24,25)22-6-7-23-10-15(9-21-23)14-5-8-26-11-14/h1-5,8-11,22H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIBZPUMEORULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting with the preparation of the furan-3-yl pyrazole intermediate, the compound undergoes nucleophilic substitution to incorporate the sulfonamide group. The reaction conditions often require controlled temperatures, use of catalysts like palladium on carbon (Pd/C), and solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. Techniques like continuous flow synthesis can enhance the efficiency and scalability of the production process, maintaining high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: : Reactions typically involve oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: : Catalytic hydrogenation in the presence of palladium (Pd) or platinum (Pt) can reduce certain functional groups.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, facilitated by the presence of reactive centers like the trifluoromethyl group.

Oxidation: : Common reagents include H₂O₂ and KMnO₄, often requiring acidic or basic conditions.

Reduction: : Catalysts like Pd/C or Pt/C are used under hydrogen gas atmospheres.

Substitution: : Conditions vary based on the specific substituent involved but often include solvents like DMF or dichloromethane (DCM) and temperature control.

Major Products: Depending on the reaction, major products can range from oxidized derivatives with additional oxygen-containing groups to reduced forms with hydrogen additions, or substituted variants with different functional groups replacing existing ones.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide finds applications in diverse areas of research:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Potential inhibitor for enzymes or receptors due to its unique structure.

Medicine: : Investigated for its pharmacological properties, possibly acting as an anti-inflammatory or anticancer agent.

Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to the active site of the target molecule, altering its activity. The furan and pyrazole rings, along with the sulfonamide group, play crucial roles in these interactions by providing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

Target Compound :

Comparable Compounds :

N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4n) Core: Pyrano[2,3-c]pyrazole fused with a dihydropyran ring. Substituents: Trifluoromethylphenyl at position 4 and a methylbenzenesulfonamide at position 4. Key Differences: The fused pyran ring and cyano group enhance rigidity and polar interactions compared to the furan-ethyl linkage in the target compound .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core: Pyrazolo[3,4-d]pyrimidine linked to a chromen-4-one system. Substituents: Dual fluorine atoms on the chromenone and a methylbenzenesulfonamide group.

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | LogP* (Predicted) | |

|---|---|---|---|---|

| Target Compound | – | ~450 | ~3.5 | |

| 4n | 109.3–110.2 | 573.12 | 4.2 | |

| Pyrazolo[3,4-d]pyrimidine-chromenone | 175–178 | 589.1 | 3.8 |

*LogP estimated using fragment-based methods. The target compound’s trifluoromethyl group and furan substituent may lower LogP compared to 4n, suggesting improved aqueous solubility. The pyrazolo[3,4-d]pyrimidine-chromenone derivative’s higher melting point correlates with its crystalline stability .

Pharmacological Implications

- Target Compound : The furan-3-yl group may reduce CYP450-mediated metabolism, while the sulfonamide enhances target binding (e.g., COX-2 or carbonic anhydrase inhibition).

- 4n: The pyrano[2,3-c]pyrazole scaffold is associated with anti-cancer activity, as seen in analogs targeting tubulin polymerization .

- Pyrazolo[3,4-d]pyrimidine-chromenone: Fluorine atoms and chromenone system suggest kinase inhibition (e.g., PI3K or Aurora kinases) .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Furan ring

- Pyrazole ring

- Methanesulfonamide group

- Trifluoromethyl group

The trifluoromethyl group enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets. The unique combination of these functional groups contributes to its bioactivity and pharmacological potential.

This compound exhibits its biological effects primarily through:

- Modulation of Inflammatory Pathways : It targets key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. This modulation can lead to reduced inflammation and associated symptoms.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by interfering with specific enzymes and receptors involved in tumor growth and metastasis.

Biological Activity Overview

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of similar compounds, it was found that derivatives with the pyrazole core exhibited significant inhibition of COX enzymes, leading to decreased prostaglandin synthesis. This suggests that this compound may similarly inhibit COX activity, thereby reducing inflammation.

Case Study 2: Anticancer Efficacy

Research on structurally related sulfonamide derivatives demonstrated that modifications around the pyrazole ring could enhance anticancer activity. For instance, compounds with specific substitutions showed improved potency against MCF-7 and HepG2 cell lines, indicating that this compound could be further optimized for enhanced efficacy against these cancers.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of the methanesulfonamide group is critical for maintaining biological activity.

- Variations in the furan and pyrazole substituents can significantly affect potency and selectivity.

For example, modifications at the C4 position of the pyrazole ring have been shown to alter binding affinity to target proteins, impacting both anti-inflammatory and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.